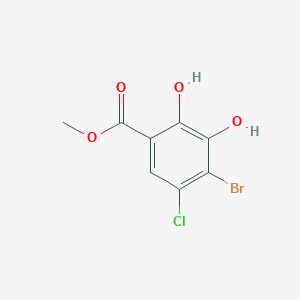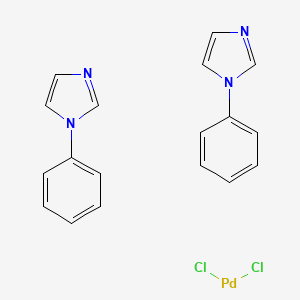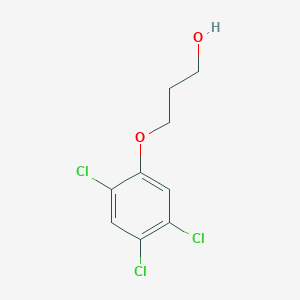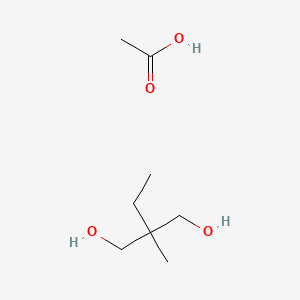![molecular formula C15H11FN2O B12520976 Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- CAS No. 666861-61-6](/img/structure/B12520976.png)
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 4-(4-fluorophenyl)-5-methyl-3-isoxazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form 4-fluorobenzaldoxime, which is then cyclized to 4-(4-fluorophenyl)-3-isoxazolone. This intermediate is further reacted with methyl iodide to introduce the methyl group, followed by coupling with a pyridine derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)-2-(4-pyridyl)-1H-imidazole: Shares a similar fluorophenyl and pyridine structure but differs in the heterocyclic ring.
4-(4-Fluorophenyl)-3-pyridylmethanone: Another compound with a fluorophenyl and pyridine moiety but with a different functional group.
Uniqueness
Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets compared to other similar compounds .
Propriétés
Numéro CAS |
666861-61-6 |
|---|---|
Formule moléculaire |
C15H11FN2O |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-5-methyl-3-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C15H11FN2O/c1-10-14(11-2-4-13(16)5-3-11)15(18-19-10)12-6-8-17-9-7-12/h2-9H,1H3 |
Clé InChI |
DOBVLBICJFQZRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=NC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)

![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)


![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)


![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)


